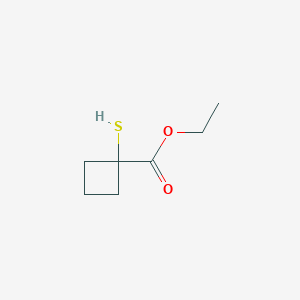
Ethyl1-mercaptocyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl1-mercaptocyclobutane-1-carboxylate is an organic compound characterized by a cyclobutane ring substituted with an ethyl ester and a mercapto group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl1-mercaptocyclobutane-1-carboxylate typically involves the reaction of cyclobutanone with ethyl mercaptan in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic addition of the mercaptan to the carbonyl group, followed by esterification to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the mercapto group is converted to a sulfonic acid group.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various ester and amide derivatives.
Scientific Research Applications
Ethyl1-mercaptocyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive mercapto group.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl1-mercaptocyclobutane-1-carboxylate involves its interaction with various molecular targets through its reactive mercapto group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function and activity. The compound’s ester group can also undergo hydrolysis, releasing the active mercapto group in situ.
Comparison with Similar Compounds
- Ethyl 1-bromocyclobutanecarboxylate
- Cyclobutanecarboxylic acid
- Ethyl cyclobutanecarboxylate
Comparison: Ethyl1-mercaptocyclobutane-1-carboxylate is unique due to the presence of both an ester and a mercapto group on the cyclobutane ring. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds that may only have one functional group. The mercapto group, in particular, provides additional reactivity and potential for forming covalent bonds with biological targets, making it a valuable compound in medicinal chemistry and biochemical research.
Properties
Molecular Formula |
C7H12O2S |
|---|---|
Molecular Weight |
160.24 g/mol |
IUPAC Name |
ethyl 1-sulfanylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H12O2S/c1-2-9-6(8)7(10)4-3-5-7/h10H,2-5H2,1H3 |
InChI Key |
KSYHPKMYSPQQNU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCC1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















